

Synthesis of 9,10-Disubstituted Anthracenes via Cross-Coupling: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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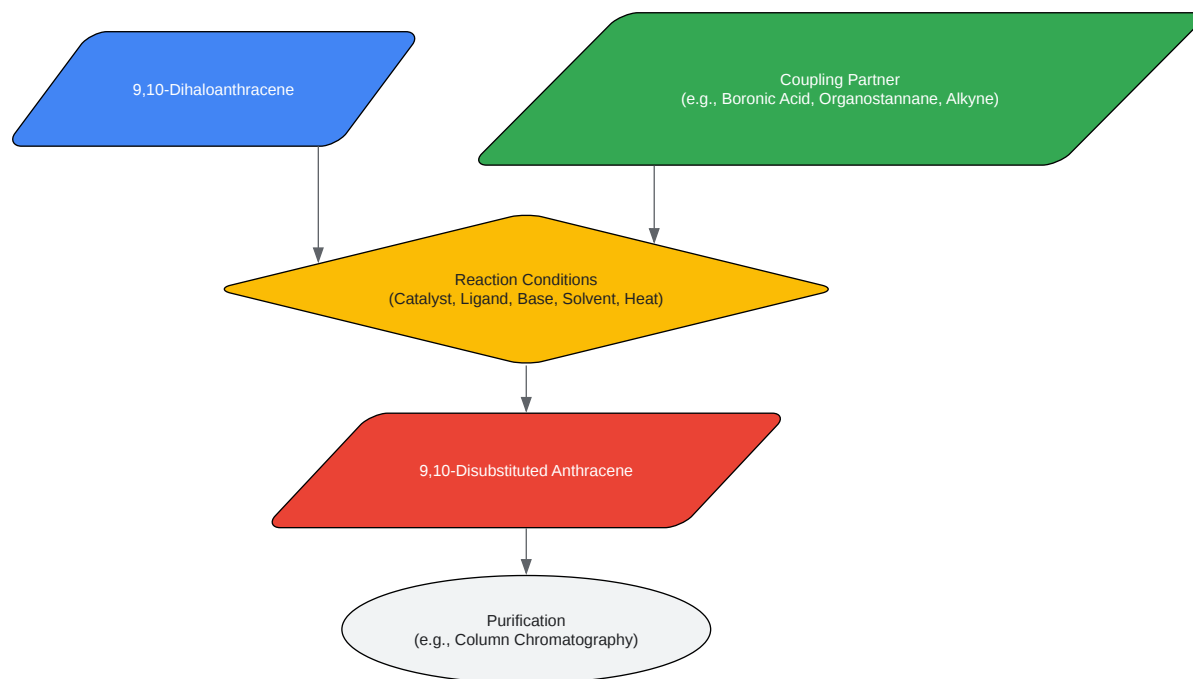
This document provides detailed application notes and experimental protocols for the synthesis of 9,10-disubstituted anthracenes utilizing palladium-catalyzed cross-coupling reactions.

Anthracene derivatives are a significant class of compounds in materials science and medicinal chemistry, valued for their unique photophysical properties.[1][2] Cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the anthracene core, enabling the creation of a diverse range of derivatives.[3][4]

The following sections detail the methodologies for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, providing step-by-step protocols and summarizing key quantitative data for easy reference.

General Workflow for Cross-Coupling Reactions

The synthesis of 9,10-disubstituted anthracenes via cross-coupling typically begins with a 9,10-dihaloanthracene, most commonly 9,10-dibromoanthracene, which is commercially available. The choice of the cross-coupling reaction depends on the desired substituent to be introduced. The general workflow involves the reaction of the dihaloanthracene with an appropriate coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent system.



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Caption: General experimental workflow for the synthesis of 9,10-disubstituted anthracenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[3][5] It is widely used for the synthesis of 9,10-

diarylanthracenes.[6][7]

Experimental Protocol: Synthesis of 9,10-Diphenylanthracene

This protocol is adapted from a procedure for the synthesis of 9,10-diphenylanthracene from 9,10-dibromoanthracene and phenylboronic acid.[7]

Materials:

- 9,10-Dibromoanthracene
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Sodium carbonate (Na₂CO₃)
- Toluene
- Tetrahydrofuran (THF)
- 2 M aqueous sodium carbonate solution
- Petroleum ether
- Brine
- Sodium sulfate (Na₂SO₄)

Procedure:

- To a reaction vessel, add 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol).
- Purge the vessel with an inert gas (e.g., nitrogen or argon).
- Add degassed toluene, degassed THF, and a 2 M aqueous solution of sodium carbonate.[6]

- Heat the mixture to reflux and stir overnight.[\[6\]](#)
- After cooling to room temperature, extract the crude mixture with petroleum ether.[\[6\]](#)
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.[\[6\]](#)
- Concentrate the organic phase under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the desired product.

Quantitative Data for Suzuki-Miyaura Coupling

Entry	Starting Material	Coupling Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	9,10-Dibromooanthracene	Phenylboronic acid	Pd(PPh ₃) ₄ (7.5)	Na ₂ CO ₃ (2M aq)	Toluene /THF	Reflux	Overnight	58-84
2	9-Bromo-10-phenylanthracene	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄ (9)	Na ₂ CO ₃ (2M aq)	Toluene /THF	Reflux	Overnight	-
3	9-Bromo-10-phenylanthracene	4-Pyridineboronic acid pinacol ester	Pd(PPh ₃) ₄ (2)	Na ₂ CO ₃ (2M aq)	Toluene /THF	Reflux	18	-
4	9,10-Dibromooanthracene	4-(Trifluoromethyl)phenylboronic acid	Pd(PPh ₃) ₄ (9)	Na ₂ CO ₃ (2M aq)	Toluene /THF	Reflux	Overnight	-

Yields reported for the synthesis of various phenyl-substituted anthracenes.[6]

Stille Coupling

The Stille coupling reaction enables the formation of carbon-carbon bonds by reacting an organohalide with an organostannane compound. This method has been successfully employed for the synthesis of thiophene-substituted anthracenes.[6]

Experimental Protocol: Synthesis of 9,10-Di(thiophene-2-yl)anthracene

This protocol is based on the synthesis of 9,10-di(thiophene-2-yl)anthracene from 9,10-dibromoanthracene and 2-(tertbutylstannyl)thiophene.[6]

Materials:

- 9,10-Dibromoanthracene
- 2-(Tributylstannyl)thiophene
- Tris(dibenzylideneacetone)dipalladium(0) [$\text{Pd}_2(\text{dba})_3$]
- Tri-*o*-tolylphosphine
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Brine
- Sodium sulfate (Na_2SO_4)

Procedure:

- To a dry reaction vessel, add 9,10-dibromoanthracene (1.49 mmol), $\text{Pd}_2(\text{dba})_3$ (0.06 mmol, 2 mol%), and tri-*o*-tolylphosphine (0.24 mmol).[6]
- Establish an inert atmosphere (e.g., under nitrogen).
- Add dry THF (20 mL) and 2-(tributylstannyl)thiophene (4.1 mmol).[6]
- Heat the reaction mixture to reflux and stir overnight.[6]
- After cooling, extract the crude mixture with dichloromethane.[6]
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.[6]

- Concentrate the organic phase and purify the residue by column chromatography.

Quantitative Data for Stille Coupling

Entry	Starting Material	Coupling Partner	Catalyst (mol%)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	9,10-Dibromoanthracene	2-(Tributylstannyl)thiophene	$\text{Pd}_2(\text{dba})_3$ (2)	Tri- <i>o</i> -tolylphosphine	THF	Reflux	Overnight	46-80

Yields reported for thiophene-anthracene coupling.[6]

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][8] This reaction is instrumental in synthesizing alkynylated anthracene derivatives.[9][10]

Experimental Protocol: Synthesis of a 9,10-Bis(phenylethynyl)anthracene Derivative

This is a general protocol based on the principles of Sonogashira coupling for the synthesis of 9,10-bis(phenylethynyl)anthracene derivatives.[9]

Materials:

- 9,10-Dihaloanthracene (e.g., 9,10-dibromoanthracene)
- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, $\text{Pd}(\text{CH}_3\text{CN})_2\text{Cl}_2$)
- Copper(I) iodide (CuI) (co-catalyst, can be optional)

- Base (e.g., triethylamine, diisopropylamine)
- Solvent (e.g., THF, DMF, 1,4-dioxane)

Procedure:

- To a Schlenk flask, add the 9,10-dihaloanthracene (1.0 mmol), palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add the anhydrous, degassed solvent and the base.
- Add the terminal alkyne (2.2 mmol) dropwise.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
- Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
- Concentrate the filtrate and purify the crude product by column chromatography.

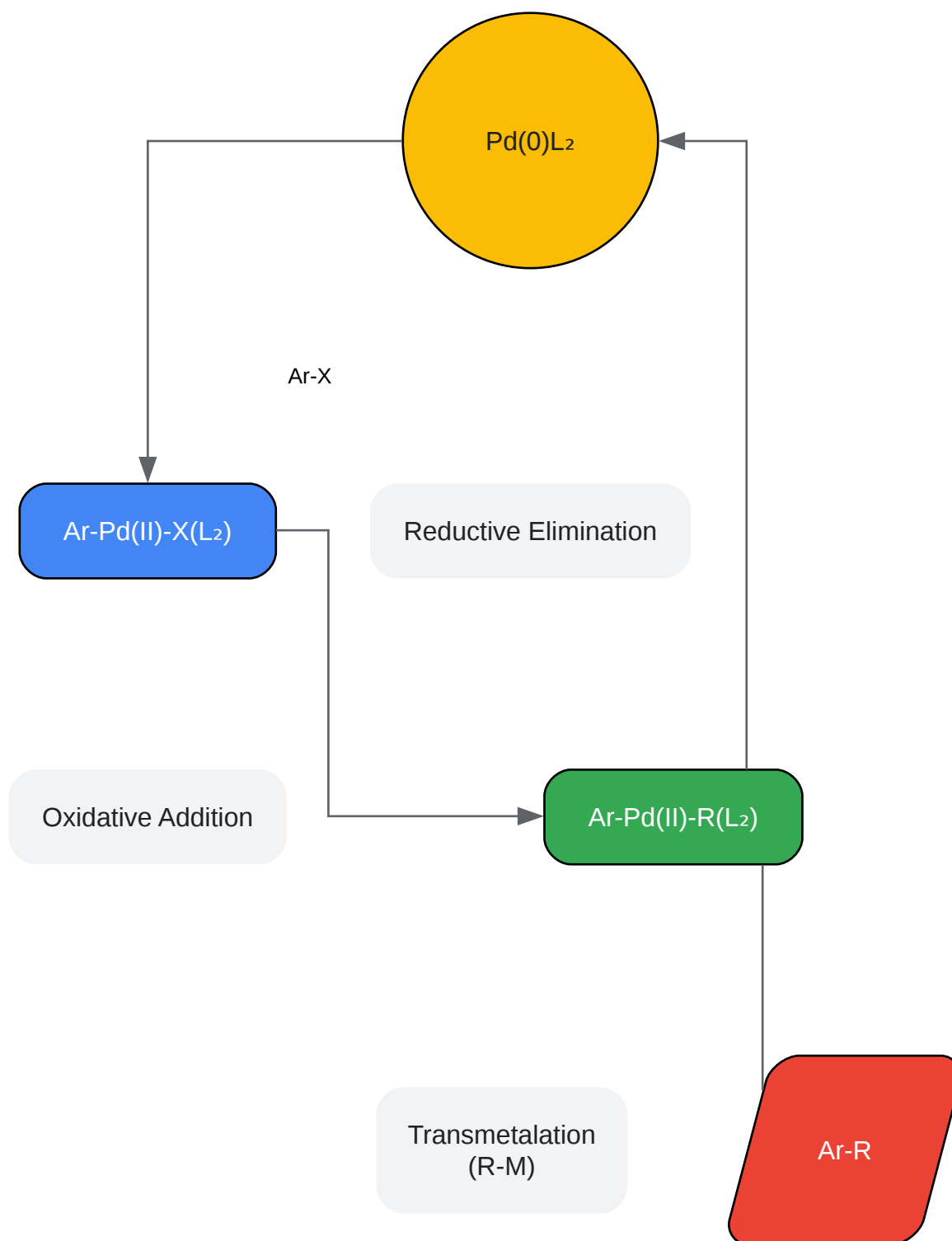
Quantitative Data for Sonogashira Coupling

Entry	Starting Material	Coupling Partner	Catalyst (mol %)	Co-catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2,6,9,10-Tetrabromanthracene	(2-Methoxyphenyl)acetylene	Pd(CH ₃ CN) ₂ Cl ₂ (2.5 per halide)	-	CS ₂ CO ₃	1,4-Dioxane	RT	48	High

Data is illustrative and based on a multifold Sonogashira coupling on a tetrabrominated anthracene derivative.[8]

Catalytic Cycle Overview

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition of the haloanthracene to the Pd(0) catalyst, transmetalation with the organometallic coupling partner (or carbopalladation for Sonogashira), and reductive elimination to yield the 9,10-disubstituted anthracene and regenerate the Pd(0) catalyst.



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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

These protocols and data provide a solid foundation for researchers to develop and optimize the synthesis of novel 9,10-disubstituted anthracenes for a wide range of applications. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products.

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